molecular formula C9H12O4 B14445866 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 78229-45-5

3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B14445866
CAS No.: 78229-45-5
M. Wt: 184.19 g/mol
InChI Key: YWQFLGJQENCQAX-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

3,4-Dihydroxy-1-oxaspiro[4

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

78229-45-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3,4-dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C9H12O4/c10-6-7(11)9(13-8(6)12)4-2-1-3-5-9/h10-11H,1-5H2

InChI Key

YWQFLGJQENCQAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=C(C(=O)O2)O)O

Origin of Product

United States

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